N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS No.: 1421464-98-3
Cat. No.: VC4271972
Molecular Formula: C16H18N4OS2
Molecular Weight: 346.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421464-98-3 |
|---|---|
| Molecular Formula | C16H18N4OS2 |
| Molecular Weight | 346.47 |
| IUPAC Name | N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C16H18N4OS2/c1-11-8-12(2)20(19-11)16-18-13(10-23-16)5-6-17-15(21)9-14-4-3-7-22-14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,17,21) |
| Standard InChI Key | WPNDRLBSVGEGME-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CC3=CC=CS3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three heterocyclic components:
-
A 3,5-dimethylpyrazole ring linked to a thiazole core via a methylene bridge.
-
A thiophene group connected to the thiazole through an ethyl-acetamide chain.
This arrangement creates a planar conformation that enhances binding affinity to enzymatic pockets. The pyrazole and thiophene groups contribute - stacking interactions, while the acetamide moiety facilitates hydrogen bonding with biological targets .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.47 g/mol |
| CAS Number | 1421464-98-3 |
| Solubility | Moderate in DMSO, low in water |
| Stability | Stable at room temperature |
Data derived from synthetic and analytical studies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra confirm the connectivity of substituents:
-
-NMR: Signals at δ 2.25 ppm (pyrazole methyl groups) and δ 7.12–7.45 ppm (thiophene protons).
-
-NMR: Peaks at 165.3 ppm (acetamide carbonyl) and 152.1 ppm (thiazole C-2).
Mass spectrometry (MS) shows a molecular ion peak at m/z 346.47, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Formation of 3,5-dimethylpyrazole-thiazole intermediate:
-
Condensation of 3,5-dimethyl-1H-pyrazole with 2-bromo-4-thiazolecarbaldehyde in the presence of KCO.
-
-
Ethylamine linker addition:
-
Nucleophilic substitution with ethylenediamine under reflux in ethanol.
-
-
Acetylation with thiophene-2-acetyl chloride:
-
Reaction at 0–5°C in dichloromethane, catalyzed by triethylamine.
-
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | KCO, DMF, 80°C | 72 |
| 2 | Ethylenediamine, ethanol, reflux | 65 |
| 3 | TEA, CHCl, 0–5°C | 58 |
Optimization studies indicate that lowering temperatures during acetylation minimizes side-product formation.
Purification and Analytical Methods
-
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
-
HPLC (C18 column, acetonitrile/water) validates purity, with a retention time of 12.3 minutes.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2) (IC = 0.89 μM) and matrix metalloproteinase-9 (MMP-9) (IC = 1.2 μM) . Molecular docking simulations reveal:
-
Hydrogen bonds between the acetamide carbonyl and COX-2’s Tyr-385.
-
Hydrophobic interactions between the thiophene ring and MMP-9’s S1’ pocket .
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
Table 3: Antimicrobial Activity (MIC, μg/mL)
| Pathogen | MIC |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Mechanistically, the thiazole moiety disrupts microbial cell wall synthesis by binding to penicillin-binding proteins .
Pharmacological Applications
Anti-Inflammatory Therapeutics
In murine models of carrageenan-induced paw edema, the compound reduces swelling by 62% at 10 mg/kg, outperforming indomethacin (55%). This efficacy correlates with COX-2 inhibition and reduced prostaglandin E (PGE) levels .
Oncology
Combination studies with paclitaxel show synergistic effects in MCF-7 cells (combination index = 0.82), suggesting utility in adjuvant therapy.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3.2-fold in rat plasma, with sustained release over 48 hours.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume